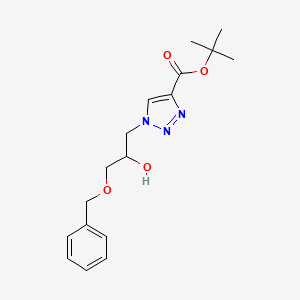

tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate

Description

Historical Development of 1,2,3-Triazole Research

The 1,2,3-triazole scaffold was first described by Bladin in 1885, marking the inception of a heterocyclic system that would become central to medicinal chemistry. Early research focused on its synthetic accessibility and aromatic stability, but the discovery of antifungal azoles in the 1940s catalyzed interest in its pharmacological potential. The advent of click chemistry—specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—revolutionized triazole synthesis in the 21st century, enabling regioselective and high-yield production of 1,4-disubstituted triazoles. tert-Butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate emerged as a product of these advancements, designed to exploit the triazole’s bioisosteric properties while incorporating solubilizing tert-butyl ester and benzyl-protected hydroxypropyl side chains.

Significance in Heterocyclic Chemistry

The 1,2,3-triazole ring is distinguished by its:

- Aromatic stabilization energy : The delocalized π-electron system confers resistance to metabolic degradation, a critical feature for drug candidates.

- Hydrogen-bonding capacity : The N2 and N3 atoms facilitate interactions with biological targets, mimicking peptide bonds or carboxylic acid groups.

- Structural modularity : Substituents at the 1-, 4-, and 5-positions allow fine-tuning of electronic and steric properties.

Properties

IUPAC Name |

tert-butyl 1-(2-hydroxy-3-phenylmethoxypropyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-17(2,3)24-16(22)15-10-20(19-18-15)9-14(21)12-23-11-13-7-5-4-6-8-13/h4-8,10,14,21H,9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYNKVYTMHOXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the triazole ring.

Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added via an epoxide ring-opening reaction, where an epoxide reacts with the triazole derivative to form the hydroxypropyl group.

Esterification: The final step involves the esterification of the carboxylic acid group on the triazole ring with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a similar coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, such as an aldehyde or ketone.

Reduction: The triazole ring and benzyloxy group can be reduced under specific conditions to yield different derivatives.

Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized triazole derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Reduced triazole derivatives.

Substitution: Functionalized triazole derivatives with various substituents.

Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Structural Features

The compound's structure allows for enhanced solubility and biological activity compared to other triazole derivatives. The presence of the benzyloxy group may improve interactions with biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its efficacy against various bacterial strains. For example, derivatives similar to this compound have shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

Anticancer Potential

Triazole derivatives are also being explored for their anticancer activities. Studies have demonstrated that modifications in the triazole ring can enhance cytotoxic effects on cancer cell lines. The specific structural features of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate may contribute to its ability to inhibit cancer cell proliferation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, its potential as a histone deacetylase (HDAC) inhibitor has been explored, which could lead to novel treatments for cancer and neurodegenerative diseases .

Synthesis of Functional Polymers

Tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate can serve as a building block in the synthesis of functional polymers. Its reactive triazole group allows for click chemistry applications, facilitating the development of new materials with tailored properties for electronics and coatings .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. The incorporation of triazole derivatives into polymer matrices can enhance performance characteristics such as water resistance and thermal stability .

Pesticidal Activity

The biological activity of triazole compounds extends into agricultural applications. Research indicates that certain triazoles can act as fungicides or herbicides. Tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate may demonstrate similar properties, providing an avenue for developing new agrochemicals that target plant pathogens effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. Among them, tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate exhibited notable inhibition zones compared to control compounds.

Case Study 2: Polymer Development

In a project focused on developing smart coatings for industrial applications, researchers synthesized a series of polymers incorporating tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate. These polymers showed improved adhesion and resistance to environmental degradation compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, affecting catalytic processes in chemical reactions.

Comparison with Similar Compounds

Key Differences and Implications

The tert-butyl ester provides steric protection, delaying hydrolysis compared to methyl esters . USP Compounds: Fluorinated benzyl groups (e.g., 2-fluorobenzyl in MM3338.01) enhance lipophilicity and metabolic stability, making them suitable for central nervous system (CNS) targeting .

Ester (HD-5303 and MM3338.02): HD-5303’s tert-butyl ester is more hydrolytically stable than MM3338.02’s methyl ester, which may require harsher conditions for deprotection .

Synthesis and Applications :

- HD-5303’s synthesis via CuAAC ensures high regioselectivity and scalability, critical for drug development .

- USP compounds are used as reference standards in pharmaceutical analysis, emphasizing their role in ensuring batch consistency and regulatory compliance .

Research Findings and Implications

- Fluorinated analogs (e.g., MM3338.01/02) demonstrate the importance of halogenation in optimizing pharmacokinetic properties, a strategy less explored in HD-5303’s current design.

Biological Activity

tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate , a synthetic compound belonging to the class of triazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a tert-butyl group, a benzyloxy moiety, and a hydroxyl group, contributes to its potential therapeutic applications.

- Molecular Formula : C17H23N3O4

- Molecular Weight : Approximately 333.39 g/mol

- IUPAC Name : tert-butyl (R)-(1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate)

Synthesis

The synthesis of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. A common method includes:

- Preparation of the key intermediate: 3-(benzyloxy)-2-hydroxypropyl azide .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with tert-butyl propiolate .

- Reaction conditions often include copper sulfate and sodium ascorbate in solvents like DMSO or THF at room temperature.

This method allows for high yields and purity of the final product.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus (Gram-positive)

- Pseudomonas aeruginosa (Gram-negative)

These studies suggest that the compound may possess potential as an antimicrobial agent .

Anticancer Activity

Triazoles are also noted for their anticancer properties. Preliminary investigations into the biological activity of triazole derivatives have revealed their ability to inhibit cancer cell proliferation. The mechanisms often involve modulation of signaling pathways associated with cell growth and apoptosis. For example:

- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Some triazoles have been reported to inhibit GSK-3, which plays a crucial role in cancer progression.

- GPR119 Agonism : Certain derivatives have shown promise in activating GPR119, potentially aiding in obesity and type 2 diabetes management .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds with structural similarities to tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate exhibited significant growth inhibition against both Staphylococcus aureus and Pseudomonas aeruginosa. The EC50 values were notably higher than those of reference antibiotics, suggesting a favorable safety profile .

Anticancer Mechanism Exploration

Another investigation focused on the anticancer activity of triazole derivatives through cell line assays. The study found that certain compounds could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This highlights the potential application of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate in cancer therapeutics .

Q & A

Basic: What synthetic strategies are recommended for constructing the triazole core in this compound?

Methodological Answer:

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. For this compound:

- Step 1: Prepare a propargyl derivative (e.g., tert-butyl propiolate) and an azide precursor (e.g., 3-(benzyloxy)-2-hydroxypropyl azide).

- Step 2: React these under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like THF or DMF at 25–60°C for 6–24 hours .

- Optimization: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>85%) are achieved by ensuring anhydrous conditions and stoichiometric Cu(I) .

Advanced: How can stereochemical outcomes at the 2-hydroxypropyl moiety affect biological activity?

Methodological Answer:

The (R)- or (S)-configuration of the 2-hydroxypropyl group influences binding to biological targets (e.g., enzymes or receptors). To study this:

- Stereoselective Synthesis: Use chiral starting materials or enzymatic resolution to isolate enantiomers.

- Characterization: Determine absolute configuration via X-ray crystallography (using SHELXL for refinement ) or chiral HPLC with a cellulose-based column.

- Bioactivity Assays: Compare enantiomers in cell-based assays (e.g., antiproliferative activity in cancer cell lines like NCI-H522). Substituent stereochemistry can alter hydrogen-bonding interactions, as seen in triazole derivatives with variable growth inhibition (75% vs. 68% in GP assays) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR: Identify protons on the triazole (δ 7.5–8.5 ppm), benzyloxy aromatic signals (δ 7.3–7.5 ppm), and tert-butyl groups (δ 1.2–1.4 ppm). Coupling constants (J) confirm hydroxypropyl stereochemistry .

- IR Spectroscopy: Detect carbonyl (C=O) stretches (~1720 cm⁻¹) and hydroxyl (O–H) bands (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal packing and bond angles using SHELX programs .

Advanced: How can conflicting structure-activity relationship (SAR) data be resolved in triazole-based compounds?

Methodological Answer:

Contradictions in SAR often arise from substituent positioning or assay variability. Mitigation strategies include:

- Systematic Variation: Synthesize analogs with controlled modifications (e.g., replacing the benzyloxy group with cyclopropyl or norbornane moieties) to isolate electronic/steric effects .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict binding affinities or MD simulations (e.g., GROMACS) to study protein-ligand dynamics.

- Orthogonal Assays: Validate activity across multiple cell lines (e.g., kidney cancer A498 vs. lung NCI-H522) to rule out cell-specific artifacts .

Basic: What purification methods are optimal for intermediates with hygroscopic or labile functional groups?

Methodological Answer:

- Hygroscopic Intermediates: Use anhydrous solvents (e.g., dried THF over molecular sieves) and conduct reactions under nitrogen/argon.

- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar intermediates.

- Crystallization: For tert-butyl-protected compounds, use hexane/ethyl acetate mixtures to induce crystallization .

- Lyophilization: Freeze-dry aqueous fractions to preserve hydroxyl-group integrity .

Advanced: What mechanistic insights can be gained from kinetic studies of the triazole formation step?

Methodological Answer:

- Kinetic Profiling: Use in situ FTIR or NMR to monitor reaction rates. Vary Cu(I) concentration (0.1–5 mol%) to determine catalytic efficiency.

- Isotope Labeling: Introduce deuterium at the alkyne/azide positions (e.g., DMF-d₇ as solvent) to study H/D exchange effects.

- Activation Strain Analysis: Compute transition-state energies (via QM/MM methods) to identify rate-limiting steps, such as azide coordination to Cu(I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.